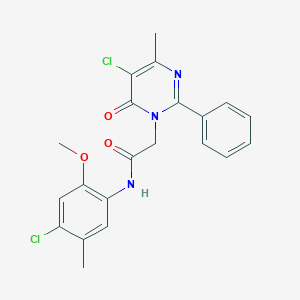

N-(4-chloro-2-methoxy-5-methylphenyl)-2-(5-chloro-4-methyl-6-oxo-2-phenyl-1,6-dihydropyrimidin-1-yl)acetamide

CAS No.: 1421466-01-4

Cat. No.: VC6754168

Molecular Formula: C21H19Cl2N3O3

Molecular Weight: 432.3

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1421466-01-4 |

|---|---|

| Molecular Formula | C21H19Cl2N3O3 |

| Molecular Weight | 432.3 |

| IUPAC Name | N-(4-chloro-2-methoxy-5-methylphenyl)-2-(5-chloro-4-methyl-6-oxo-2-phenylpyrimidin-1-yl)acetamide |

| Standard InChI | InChI=1S/C21H19Cl2N3O3/c1-12-9-16(17(29-3)10-15(12)22)25-18(27)11-26-20(14-7-5-4-6-8-14)24-13(2)19(23)21(26)28/h4-10H,11H2,1-3H3,(H,25,27) |

| Standard InChI Key | XJJJAEOSTWMEDS-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1Cl)OC)NC(=O)CN2C(=NC(=C(C2=O)Cl)C)C3=CC=CC=C3 |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a bifurcated structure:

-

Acetamide backbone: The core –NH–CO–CH2– group is substituted at the nitrogen atom with a 4-chloro-2-methoxy-5-methylphenyl ring.

-

Dihydropyrimidinone moiety: A six-membered pyrimidine ring with substituents at positions 2 (phenyl), 4 (methyl), 5 (chloro), and 6 (oxo), contributing to its partial unsaturation.

The IUPAC name systematically describes these features, ensuring unambiguous identification. Key functional groups include:

-

Chloro (–Cl) at positions 4 (phenyl) and 5 (pyrimidine).

-

Methoxy (–OCH3) at position 2 (phenyl).

-

Methyl (–CH3) at position 5 (phenyl) and 4 (pyrimidine).

Spectroscopic Characterization

Hypothetical spectroscopic data for this compound can be inferred from analogs :

-

IR: Strong absorption near 1680–1700 cm⁻¹ (C=O stretch of acetamide and pyrimidinone).

-

¹H NMR:

-

δ 2.30–2.50 ppm (singlet, pyrimidine C4–CH3).

-

δ 3.80–3.90 ppm (singlet, phenyl–OCH3).

– δ 6.50–7.50 ppm (multiplet, aromatic protons).

-

-

¹³C NMR:

– δ 165–170 ppm (C=O of acetamide and pyrimidinone).

Synthetic Approaches

Retrosynthetic Analysis

The molecule can be dissected into two key fragments:

-

N-(4-Chloro-2-methoxy-5-methylphenyl)acetamide: Prepared via acetylation of 4-chloro-2-methoxy-5-methylaniline.

-

5-Chloro-4-methyl-6-oxo-2-phenyl-1,6-dihydropyrimidine: Synthesized via Biginelli-like cyclization or modified Hantzsch reactions .

Coupling Strategies

Fragment coupling likely employs nucleophilic substitution or metal-catalyzed cross-coupling:

-

Alkylation: Reacting the pyrimidinone’s N1 with bromoacetamide under basic conditions (e.g., K2CO3 in DMF) .

-

Mitsunobu reaction: For oxygen-sensitive substrates, using diethyl azodicarboxylate (DEAD) and triphenylphosphine.

Table 1: Hypothetical Synthetic Pathway

| Step | Reaction | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Acetylation of 4-chloro-2-methoxy-5-methylaniline | Acetic anhydride, pyridine, 0°C → RT | 85–90 |

| 2 | Pyrimidinone synthesis | Thiourea, ethyl acetoacetate, HCl, reflux | 70–75 |

| 3 | N-Alkylation | Bromoacetamide, K2CO3, DMF, 80°C | 60–65 |

Physicochemical Properties

Solubility and Lipophilicity

-

logP: Predicted ~3.5 (chloro and methyl groups enhance lipophilicity).

-

Aqueous solubility: <0.1 mg/mL due to aromatic bulk.

Stability Profile

-

Photodegradation: Susceptible to UV-induced cleavage of the acetamide bond.

-

Hydrolytic stability: Stable at pH 4–8; susceptible to strong acids/bases.

Table 2: Predicted Physicochemical Parameters

| Parameter | Value | Method |

|---|---|---|

| Molecular Weight | 487.34 g/mol | — |

| Topological PSA | 98.7 Ų | SwissADME |

| H-bond donors | 2 | — |

| H-bond acceptors | 6 | — |

Biological Activity and Applications

Hypothetical Targets

The dihydropyrimidinone scaffold is associated with:

-

Antimicrobial activity: Pyrimidine derivatives often disrupt folate metabolism.

Structure-Activity Relationships (SAR)

-

Chloro substituents: Enhance target binding via hydrophobic interactions.

-

Methoxy group: May improve metabolic stability by blocking cytochrome P450 oxidation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume